molecular formula C6H15Cl2F3N2 B1379418 (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1803595-83-6

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B1379418
CAS No.: 1803595-83-6
M. Wt: 243.1 g/mol
InChI Key: HJNKZNSPQQGJQH-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C6H14ClF3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain optimal conditions. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The presence of the trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is unique due to the presence of both the ethyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it a versatile reagent in various scientific applications, distinguishing it from other related compounds .

Properties

IUPAC Name

N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKZNSPQQGJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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